Tubulin polymerization-IN-49

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

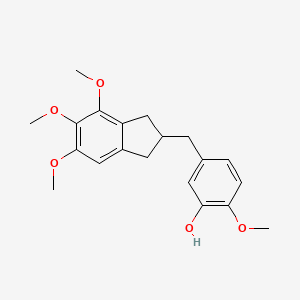

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

2-methoxy-5-[(4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]phenol |

InChI |

InChI=1S/C20H24O5/c1-22-17-6-5-12(10-16(17)21)7-13-8-14-11-18(23-2)20(25-4)19(24-3)15(14)9-13/h5-6,10-11,13,21H,7-9H2,1-4H3 |

InChI Key |

JFHFHCHHHZDLER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CC3=CC(=C(C(=C3C2)OC)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tubulin Polymerization Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of compounds that inhibit tubulin polymerization, a cornerstone of modern cancer therapy. While specific quantitative data and signaling pathways are compound-dependent, this document outlines the fundamental principles, experimental methodologies, and key cellular consequences of disrupting microtubule dynamics. The information presented herein is synthesized from established research on well-characterized tubulin polymerization inhibitors and serves as a foundational resource for the study of novel agents in this class.

Core Concepts in Tubulin Dynamics

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function, particularly during mitosis where they form the mitotic spindle responsible for chromosome segregation.[1][4]

Tubulin polymerization inhibitors disrupt this delicate equilibrium, leading to mitotic arrest and subsequent cell death, making them effective anticancer agents.[1][4] These inhibitors typically bind to one of three main sites on tubulin: the colchicine, vinca, or paclitaxel binding sites.[1] This guide focuses on inhibitors that prevent polymerization, such as those binding to the colchicine and vinca sites.

Mechanism of Action: Inhibition of Tubulin Polymerization

Inhibitors of tubulin polymerization act by binding to soluble tubulin dimers, preventing their incorporation into growing microtubules.[1][5] This leads to a net depolymerization of existing microtubules and a failure to form the mitotic spindle.[1] The resulting disruption of microtubule dynamics triggers the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle.[6] Prolonged mitotic arrest ultimately leads to cell death through apoptosis or mitotic catastrophe.[6][7]

Signaling Pathway for Tubulin Polymerization Inhibition-Induced Cell Cycle Arrest

Caption: General signaling cascade initiated by a tubulin polymerization inhibitor.

Quantitative Analysis of Tubulin Polymerization Inhibitors

The potency of tubulin polymerization inhibitors is typically quantified through a series of in vitro and cell-based assays. The following table summarizes key parameters used to evaluate these compounds, with example data ranges derived from studies of known inhibitors.

| Parameter | Assay Type | Description | Typical Range (nM) |

| IC50 (Polymerization) | In vitro tubulin polymerization | Concentration required to inhibit tubulin polymerization by 50%.[8] | 10 - 1,000 |

| IC50 (Cytotoxicity) | Cell-based viability assay | Concentration required to reduce cancer cell viability by 50%. | 1 - 100 |

| GI50 | Cell-based growth inhibition | Concentration required to inhibit cancer cell growth by 50%. | 1 - 100 |

Note: The specific values are highly dependent on the compound and the cell line being tested.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of tubulin polymerization inhibitors.

1. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Principle: A fluorescent reporter binds to polymerized tubulin, resulting in an increase in fluorescence intensity that is proportional to the extent of polymerization.[6][9]

-

Materials:

-

Purified tubulin (e.g., from porcine brain)[9]

-

Tubulin polymerization assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[9]

-

GTP (1 mM)[9]

-

Glycerol (10%) as a polymerization enhancer[9]

-

Fluorescent reporter (e.g., DAPI)[9]

-

Test compound at various concentrations

-

384-well black wall microplates[9]

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin, assay buffer, GTP, glycerol, and the fluorescent reporter.

-

Add the test compound or vehicle control to the wells of the microplate.

-

Add the reaction mixture to the wells.

-

Incubate the plate at 37°C and monitor the fluorescence intensity over time using a plate reader.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

2. Immunocytochemistry for Microtubule Integrity

This cell-based assay visualizes the effect of a compound on the microtubule network within cells.

-

Principle: Cells are treated with the test compound, and then the microtubule network is stained using an anti-tubulin antibody and a fluorescently labeled secondary antibody. Changes in microtubule structure are observed by fluorescence microscopy.[6][9]

-

Materials:

-

Cancer cell line (e.g., HeLa, A549) cultured on coverslips[6][9]

-

Test compound

-

Fixation buffer (e.g., PEM buffer with glutaraldehyde and formaldehyde)[6]

-

Permeabilization buffer (e.g., 0.5% Triton X-100)[6]

-

Primary antibody (e.g., anti-β-tubulin antibody)[6]

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)[9]

-

-

Procedure:

-

Treat cells with the test compound or vehicle control for a specified time (e.g., 24 hours).[6]

-

Fix the cells with fixation buffer.

-

Permeabilize the cells to allow antibody entry.

-

Incubate with the primary anti-tubulin antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain.

-

Visualize the microtubule network and nuclear morphology using a fluorescence or confocal microscope.

-

3. Cell Cycle Analysis by Flow Cytometry

This assay quantifies the cell cycle distribution of a cell population following treatment with a test compound.

-

Principle: Cells are stained with a DNA-binding fluorescent dye (e.g., propidium iodide), and the fluorescence intensity of individual cells is measured by flow cytometry. The DNA content is proportional to the fluorescence intensity, allowing for the determination of the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Treat cells with the test compound or vehicle control.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the samples by flow cytometry.

-

Determine the percentage of cells in each phase of the cell cycle using appropriate software.

-

Conclusion

The inhibition of tubulin polymerization remains a clinically validated and highly effective strategy in cancer therapy. A thorough understanding of the underlying mechanism of action is crucial for the discovery and development of novel agents with improved efficacy and safety profiles. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this important area of oncology. By employing these methodologies, the scientific community can continue to advance our understanding of microtubule dynamics and develop the next generation of tubulin-targeting therapeutics.

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tubulin Polymerization-IN-49 (Compound 12d)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-49, also identified as compound 12d, is a novel, potent inhibitor of tubulin polymerization. This small molecule binds to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, inducing cell cycle arrest at the G2/M phase, and promoting apoptosis in cancer cells. Emerging from a series of dihydro-1H-indene derivatives, this compound exhibits significant antiproliferative activity against a range of human cancer cell lines and demonstrates anti-angiogenic properties. This technical guide provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Core Compound Details

| Characteristic | Details |

| Compound Name | This compound |

| Alias | Compound 12d |

| Chemical Class | Dihydro-1H-indene derivative |

| Mechanism of Action | Inhibits tubulin polymerization by binding to the colchicine site on β-tubulin. |

| Therapeutic Potential | Anticancer, Anti-angiogenic |

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, the compound prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the activation of the spindle assembly checkpoint, causing a mitotic block at the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathway for G2/M Arrest and Apoptosis

Caption: Mechanism of action for this compound.

Quantitative Biological Data

Table 1: In Vitro Antiproliferative Activity (IC₅₀)

The antiproliferative effects of this compound were evaluated against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM)[1][2] |

| K562 | Chronic Myelogenous Leukemia | 0.028 |

| A549 | Non-small Cell Lung Cancer | 0.045 |

| PC-3 | Prostate Cancer | 0.087 |

| MCF-7 | Breast Adenocarcinoma | 0.033 |

Table 2: Tubulin Polymerization Inhibition

The direct inhibitory effect of the compound on tubulin assembly was quantified.

| Assay | Parameter | Value (µM)[2] |

| In Vitro Tubulin Polymerization | IC₅₀ | 3.24 |

Table 3: Colchicine Binding Site Competition

The ability of this compound to compete with colchicine for its binding site on tubulin was assessed.

| Compound Concentration (µM) | [³H]-Colchicine Binding Inhibition (%)[2] |

| 5 | 71.43 |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the extent of tubulin polymerization in the presence of an inhibitor.

Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Methodology:

-

Reaction Mixture Preparation : A reaction mixture is prepared containing purified porcine brain tubulin (2 mg/mL) in an assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol to enhance polymerization. 6.3 µM DAPI is included as a fluorescent reporter that intercalates into polymerized microtubules.

-

Compound Addition : Varying concentrations of this compound or a vehicle control (e.g., DMSO) are added to the reaction mixture.

-

Initiation of Polymerization : The reaction is initiated by incubating the mixture at 37°C.

-

Fluorescence Measurement : The fluorescence intensity is measured at regular intervals using a fluorometer to monitor the extent of tubulin polymerization.

-

Data Analysis : The rate of polymerization is determined, and the IC₅₀ value is calculated by plotting the inhibition of polymerization against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure to assess the effect of the compound on cell cycle distribution.

Workflow:

References

An In-depth Technical Guide to the Tubulin Binding Site of Colchicine-Site Inhibitors: A Case Study Using Combretastatin A-4 as a Representative Molecule

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information on a compound designated "Tubulin polymerization-IN-49". Therefore, this technical guide utilizes Combretastatin A-4 (CA-4), a well-characterized tubulin polymerization inhibitor that binds to the colchicine site, as a representative molecule to illustrate the binding interactions, quantitative data, and experimental methodologies relevant to this class of compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Tubulin, the protein subunit of microtubules, is a critical target for anticancer drug development. Microtubules are dynamic polymers essential for various cellular processes, including cell division, motility, and intracellular transport.[1] Small molecules that interfere with tubulin polymerization can disrupt these functions, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] These agents are broadly classified based on their binding site on the tubulin heterodimer, with the three primary sites being the colchicine, vinca, and taxane binding sites.

This guide focuses on inhibitors that bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[2] Combretastatin A-4 (CA-4), a natural product isolated from the African willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization that binds to the colchicine site.[3][4] Its structural simplicity and high potency have made it and its analogs subjects of extensive research in cancer therapy.[2][5] This document will provide a detailed overview of the binding characteristics of CA-4 as a representative colchicine-site inhibitor, including quantitative binding data, detailed experimental protocols for its characterization, and visualizations of its binding and experimental workflows.

Quantitative Binding Data

The interaction of Combretastatin A-4 with tubulin has been quantified using various biophysical and biochemical assays. The following table summarizes key binding and inhibitory data.

| Parameter | Value | Assay Conditions | Reference |

| Kd | 0.4 µM | Binding of CA-4 to β-tubulin. | [6][7] |

| IC50 | 1.9 µM | In vitro tubulin polymerization inhibition. | [8] |

| IC50 | 1.8 ± 0.6 µM | Anti-proliferative activity against A549 non-small cell lung cancer cells. | [9] |

| Inhibition | 35% at 1 µM | In vitro microtubule polymerization. | [6] |

| Inhibition | ~100% at 10 µM | In vitro microtubule polymerization. | [6] |

Experimental Protocols

The characterization of tubulin polymerization inhibitors involves a series of in vitro and cell-based assays to determine their binding affinity, mechanism of action, and cellular effects. Below are detailed methodologies for key experiments.

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in light scattering or fluorescence.

Principle: Microtubule formation from tubulin dimers scatters light, leading to an increase in absorbance at 340 nm. Alternatively, a fluorescent reporter can be used that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence. Inhibitors of polymerization will reduce the rate and extent of this increase.

Materials:

-

Lyophilized tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

Guanosine-5'-triphosphate (GTP)

-

Test compound (e.g., Combretastatin A-4) and vehicle control (e.g., DMSO)

-

Reference compounds: Paclitaxel (polymerization promoter), Colchicine (polymerization inhibitor)

-

Pre-warmed 96-well microplate

-

Microplate reader with temperature control and absorbance/fluorescence detection capabilities

-

Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer containing GTP. Keep the solution on ice to prevent premature polymerization.

-

Prepare serial dilutions of the test compound, reference compounds, and vehicle control.

-

Pre-warm the 96-well plate to 37°C.

-

Add a small volume (e.g., 5-10 µL) of the diluted compounds or controls to the appropriate wells.

-

To initiate the reaction, add the cold tubulin solution (e.g., 90-95 µL) to each well.

-

Immediately place the plate in the microplate reader, pre-heated to 37°C.

-

Measure the absorbance at 340 nm (or fluorescence, depending on the kit) at regular intervals (e.g., every 60 seconds) for 60 minutes.

-

Plot the absorbance/fluorescence as a function of time to generate polymerization curves.

-

Determine the IC₅₀ value by plotting the extent of polymerization at a fixed time point (e.g., 60 minutes) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand from the tubulin binding site.

Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large protein like tubulin, its tumbling is slowed, leading to an increase in fluorescence polarization. A competing unlabeled ligand will displace the tracer, causing a decrease in polarization.[13][14]

Materials:

-

Purified tubulin

-

Fluorescently labeled colchicine-site ligand (tracer)

-

Test compound (e.g., Combretastatin A-4)

-

Assay buffer (e.g., PEM buffer)

-

Black, low-binding 96- or 384-well microplate

-

Microplate reader with fluorescence polarization capabilities

-

Determine the optimal tracer and tubulin concentrations:

-

Titrate the fluorescent tracer against a fixed concentration of tubulin to determine the Kd of the tracer-tubulin interaction and the concentration of tracer that gives an optimal signal-to-noise ratio.

-

Using the optimal tracer concentration, titrate tubulin to determine the concentration that yields a stable and significant polarization signal.

-

-

Competition Assay:

-

Prepare serial dilutions of the test compound.

-

In the microplate, combine the optimal concentrations of tubulin and the fluorescent tracer.

-

Add the diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no tubulin (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The IC₅₀ value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation or the Nikolovska-Coleska equation, which takes into account the concentrations of the tracer and tubulin and the Kd of the tracer.[14]

-

This technique provides high-resolution structural information on the binding of a ligand to tubulin, revealing the precise interactions at the atomic level.

Principle: High-quality crystals of a protein-ligand complex are grown and then exposed to a focused X-ray beam. The diffraction pattern of the X-rays is used to calculate an electron density map, from which the three-dimensional structure of the protein and the bound ligand can be determined.[17][18]

Materials:

-

Highly purified tubulin, often in a complex with a stabilizing protein like a stathmin-like domain (SLD) to facilitate crystallization.[17]

-

Test compound (e.g., Combretastatin A-4)

-

Crystallization reagents (buffers, precipitants, salts)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

X-ray source (synchrotron or in-house) and detector

Procedure:

-

Complex Formation (for co-crystallization): [19]

-

Incubate the purified tubulin (or tubulin-SLD complex) with an excess of the test compound to ensure saturation of the binding site. .

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (pH, precipitant type and concentration, temperature) to find conditions that yield well-diffracting crystals. This is often done using high-throughput robotic systems.

-

Alternatively, for ligand soaking, grow crystals of the apo-protein first and then transfer them to a solution containing the ligand.[20]

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Mount the crystal in the X-ray beam and collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem, often using molecular replacement with a known tubulin structure.

-

Build a model of the protein-ligand complex into the resulting electron density map and refine the model to obtain the final high-resolution structure.

-

Visualizations

The following diagram illustrates the binding of a colchicine-site inhibitor, represented by Combretastatin A-4, to the tubulin heterodimer.

Caption: Binding of a colchicine-site inhibitor to the β-tubulin subunit, preventing microtubule polymerization.

The diagram below outlines a typical workflow for the characterization of a novel tubulin polymerization inhibitor.

Caption: Experimental workflow for the identification and characterization of tubulin polymerization inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combretastatin A4 | Microtubule Associated | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tubulin polymerization assay [bio-protocol.org]

- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. tracerDB | FP [tracerdb.org]

- 15. A tubulin-based fluorescent polarization assay for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 17. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 20. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Tubulin Polymerization-IN-49: A Deep Dive into its Chemical Profile and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise chemical identity of a compound referred to as "Tubulin polymerization-IN-49" is not definitively established in publicly available scientific literature. However, extensive research into tubulin polymerization inhibitors has revealed several compounds designated with numerical identifiers, such as "compound 49" and "compound 12d," which exhibit potent activity against tubulin assembly. This guide synthesizes the available information on these related inhibitors to provide a comprehensive overview of their chemical structures, properties, and biological effects, which may be relevant to the substance of interest.

Chemical Structure and Properties

While the exact structure of "this compound" remains elusive, research points to potent tubulin inhibitors often belonging to classes such as chalcones and various heterocyclic compounds. For instance, a "compound 49" has been highlighted as a particularly effective inhibitor of cancer cell growth, surpassing the activity of the well-known tubulin inhibitor, colchicine, and demonstrating efficacy against paclitaxel-resistant cancer cells. Another potent inhibitor, referred to as "this compound (compound 12d)," is described as binding to the colchicine site on tubulin, thereby inhibiting its polymerization.[1]

The general chemical properties of such small molecule tubulin inhibitors are summarized in the table below. It is important to note that these are representative values and would vary for a specific, identified compound.

| Property | Typical Value Range |

| Molecular Formula | C₁₅-C₃₀H₁₅-₃₅N₁-₅O₁-₅S₀-₂ |

| Molecular Weight | 250 - 500 g/mol |

| Solubility | Generally soluble in organic solvents like DMSO and ethanol. Aqueous solubility can vary significantly. |

| LogP | 2.0 - 5.0 |

Mechanism of Action: Disrupting the Cellular Skeleton

Tubulin polymerization inhibitors exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cell's cytoskeleton.[2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2][3]

By inhibiting the polymerization of tubulin, these compounds prevent the formation of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cells from entering mitosis.[1] Ultimately, this prolonged cell cycle arrest triggers apoptosis, or programmed cell death, in cancer cells.[1] Many of these inhibitors, including the referenced "compound 12d," bind to the colchicine binding site on β-tubulin.[1]

Experimental Protocols

The evaluation of tubulin polymerization inhibitors involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Methodology:

-

Purified tubulin is incubated in a polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) with GTP at 37°C.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture.

-

The polymerization of tubulin is monitored over time by measuring the increase in absorbance or fluorescence at a specific wavelength (e.g., 340 nm for absorbance).

-

The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is then calculated.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

-

The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

Methodology:

-

Cancer cells are treated with the test compound for a specific duration.

-

The cells are then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.

Conclusion

While the specific entity "this compound" is not clearly defined in the current scientific landscape, the broader class of tubulin polymerization inhibitors represents a highly promising area for the development of novel anticancer therapeutics. The information synthesized in this guide, based on related and numerically designated compounds, provides a foundational understanding of their chemical characteristics, mechanism of action, and the experimental methodologies used for their evaluation. Further research is required to isolate and characterize the specific molecule "this compound" to fully elucidate its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to OAT-449: A Novel Tubulin Polymerization Inhibitor for Anticancer Therapy

This whitepaper provides a comprehensive technical overview of OAT-449, a novel, water-soluble 2-aminoimidazoline derivative that acts as a potent inhibitor of tubulin polymerization. OAT-449 has demonstrated significant anticancer activity in both in vitro and in vivo models, presenting a promising new avenue for cancer therapy. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes associated cellular pathways and workflows.

Core Mechanism of Action

OAT-449 exerts its cytotoxic effects by directly interfering with microtubule dynamics, a critical process for cell division.[1][2] Microtubules are essential components of the cytoskeleton, playing a pivotal role in forming the mitotic spindle during mitosis.[3][4][5] By inhibiting the polymerization of tubulin, the protein subunit of microtubules, OAT-449 disrupts the formation of the mitotic spindle.[1] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing a form of cell death known as mitotic catastrophe.[1][2]

Interestingly, the cell death induced by OAT-449 following mitotic catastrophe is non-apoptotic and is associated with a p53-independent accumulation of the p21/waf1/cip1 protein in both the nucleus and cytoplasm.[1][2] This mechanism appears to be shared with the established microtubule-destabilizing agent, vincristine.[1][2]

Signaling Pathway of OAT-449-Induced Mitotic Catastrophe

Caption: OAT-449 inhibits tubulin polymerization, leading to mitotic catastrophe and non-apoptotic cell death via p21 accumulation.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on OAT-449, highlighting its potent anticancer activity across various cancer cell lines and in animal models.

Table 1: In Vitro Cytotoxicity of OAT-449 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Carcinoma | Data not specified |

| HT-29 | Colorectal Adenocarcinoma | 6 - 30 |

| SK-N-MC | Neuroepithelioma | 6 - 30 |

| A549 | Non-small Cell Lung Cancer | Data not specified |

| DU-145 | Prostate Carcinoma | Data not specified |

| MCF-7 | Breast Adenocarcinoma | Data not specified |

| HepG2 | Hepatocellular Carcinoma | Data not specified |

| HCT116 | Colon Carcinoma | Data not specified |

| (Data derived from studies on various tubulin inhibitors and OAT-449 where specified.[1][6]) |

Table 2: In Vitro Tubulin Polymerization Inhibition

| Compound | Concentration | Effect |

| OAT-449 | 3 µM | Inhibition of tubulin polymerization |

| Vincristine | 3 µM | Inhibition of tubulin polymerization (positive control) |

| Paclitaxel | 3 µM | Promotion of tubulin polymerization (negative control) |

| (Data based on a fluorescence-based tubulin polymerization assay.[1]) |

Table 3: In Vivo Antitumor Efficacy of OAT-449 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome |

| HT-29 | Colorectal Adenocarcinoma | OAT-449 | Significant inhibition of tumor development |

| SK-N-MC | Neuroepithelioma | OAT-449 | Significant inhibition of tumor development |

| (In vivo data for OAT-449.[1]) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of OAT-449.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay quantitatively measures the effect of compounds on tubulin polymerization.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc. Cat. #BK011P)

-

Fluorescently labeled tubulin

-

OAT-449, Vincristine (positive control), Paclitaxel (negative control)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare reaction mixtures containing fluorescently labeled tubulin in a suitable buffer.

-

Add OAT-449, vincristine, or paclitaxel to the respective wells at the desired concentration (e.g., 3 µM). Include a control with no compound.

-

Incubate the plate at 37°C to allow for polymerization.

-

Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates polymerization.

-

Analyze the data to determine the extent of inhibition or promotion of tubulin polymerization by each compound.[1]

Cell-Based Tubulin Polymerization Analysis

This protocol assesses the effect of OAT-449 on microtubule structures within whole cells using flow cytometry.

Materials:

-

HT-29 cells

-

12-well plates

-

OAT-449, Paclitaxel, Vincristine

-

DMSO (vehicle)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed HT-29 cells at a density of 1 x 10^5 cells/mL in 12-well plates and allow them to adhere for at least 12 hours.

-

Treat the cells with 100 nM of OAT-449, paclitaxel, or vincristine (dissolved in DMSO, final DMSO concentration 0.1%).

-

Incubate the cells for 18 hours.

-

Harvest the cells by trypsinization and pellet them by centrifugation (600 x g for 3 minutes).

-

Prepare the cells for flow cytometry analysis according to standard protocols for microtubule staining.

-

Analyze the cellular microtubule content by flow cytometry to determine the effect of the compounds.[1]

Experimental Workflow for In Vitro and Cellular Assays

Caption: Workflow for evaluating OAT-449's effect on tubulin polymerization in vitro and in cells.

Cell Cycle Analysis

This method determines the cell cycle phase distribution of cells treated with OAT-449.

Materials:

-

HeLa or HT-29 cells

-

OAT-449

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Culture cells to an appropriate confluency.

-

Treat cells with various concentrations of OAT-449 for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Stain the cells with a solution containing propidium iodide and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates a mitotic arrest.[1]

Western Blot Analysis

This technique is used to detect changes in the levels and phosphorylation status of key cell cycle regulatory proteins.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against Cdk1, phospho-Cdk1, NuMa, Aurora B, p21

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Prepare protein lysates from cells treated with OAT-449.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.[1]

Conclusion and Future Directions

OAT-449 is a promising novel anticancer agent that effectively inhibits tubulin polymerization, leading to G2/M cell cycle arrest and non-apoptotic cell death in various cancer cell lines.[1] Its water-soluble nature and potent in vivo activity make it an attractive candidate for further preclinical and clinical development.

Future research should focus on:

-

Elucidating the detailed molecular interactions between OAT-449 and tubulin.

-

Investigating its efficacy in a broader range of cancer models, including those resistant to current chemotherapies.

-

Conducting pharmacokinetic and toxicological studies to establish a safety profile for potential clinical trials.

The unique mechanism of action involving p21-mediated non-apoptotic cell death warrants further investigation, as it may offer therapeutic advantages in cancers with defective apoptotic pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccesspub.org [openaccesspub.org]

- 6. researchgate.net [researchgate.net]

Investigating the Cellular Effects of the Tubulin Polymerization Inhibitor OAT-449: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular effects of OAT-449, a novel small molecule inhibitor of tubulin polymerization. OAT-449 serves as a representative compound for a class of agents that disrupt microtubule dynamics, a validated and critical target in oncology drug development. This document outlines its mechanism of action, presents quantitative data on its cytotoxic and cell cycle effects, details relevant experimental protocols, and visualizes the key cellular pathways and workflows involved.

Mechanism of Action

OAT-449 is a synthetic, water-soluble 2-aminoimidazoline derivative that functions as a microtubule-destabilizing agent.[1] Its primary mechanism of action is the inhibition of tubulin polymerization.[2] By preventing the assembly of α- and β-tubulin subunits into microtubules, OAT-449 disrupts the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division.[3][4]

This interference with microtubule dynamics leads to a cascade of cellular events:

-

G2/M Phase Cell Cycle Arrest: Cells treated with OAT-449 are unable to form a functional mitotic spindle, which activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase.[2][3]

-

Mitotic Catastrophe: Prolonged arrest in mitosis due to microtubule disruption leads to mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology, including multi-nucleation and polyploidy.[2]

-

Non-Apoptotic Cell Death: Following mitotic catastrophe, cancer cells treated with OAT-449 undergo non-apoptotic cell death. This process is mediated by a p53-independent mechanism involving the cytoplasmic accumulation of the p21 protein (also known as WAF1/CIP1), a key determinant of cell fate.[1][2]

Quantitative Cellular Effects of OAT-449

The following tables summarize the quantitative effects of OAT-449 on various cancer cell lines.

In Vitro Cytotoxicity

OAT-449 demonstrates potent cytotoxic effects across a range of human cancer cell lines, with efficacy comparable to the established microtubule inhibitor, Vincristine. The half-maximal effective concentration (EC50) values were determined after 72 hours of treatment using an MTT assay.[2][5]

| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |

| HT-29 | Colorectal Adenocarcinoma | 7.3 ± 1.2 | 8.1 ± 1.5 |

| HeLa | Cervical Cancer | 6.4 ± 0.9 | 6.9 ± 1.1 |

| DU-145 | Prostate Carcinoma | 15.2 ± 2.5 | 18.5 ± 3.1 |

| Panc-1 | Pancreatic Carcinoma | 28.1 ± 4.1 | 33.7 ± 5.2 |

| SK-N-MC | Neuroepithelioma | 8.9 ± 1.7 | 9.8 ± 2.0 |

| SK-OV-3 | Ovarian Cancer | 11.5 ± 2.1 | 14.2 ± 2.8 |

| MCF-7 | Breast Adenocarcinoma | 9.7 ± 1.6 | 11.3 ± 2.3 |

| A-549 | Lung Carcinoma | 12.3 ± 2.4 | 16.8 ± 3.5 |

| Data represents the mean ± SEM of at least three independent experiments.[2][5] |

Effect on Cell Cycle Distribution

Treatment with 30 nM OAT-449 for 24 hours induces a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with its mechanism of action as a mitotic inhibitor.[3]

| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |

| HT-29 | Control (DMSO) | 55.1 ± 3.2 | 18.4 ± 1.9 | 26.5 ± 2.5 |

| OAT-449 (30 nM) | 9.8 ± 1.1 | 12.3 ± 1.5 | 77.9 ± 4.1 | |

| HeLa | Control (DMSO) | 58.2 ± 3.5 | 20.1 ± 2.1 | 21.7 ± 2.3 |

| OAT-449 (30 nM) | 11.2 ± 1.3 | 15.5 ± 1.8 | 73.3 ± 3.9 | |

| Data represents the mean ± SEM of three independent experiments.[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The assay utilizes a fluorescent reporter that binds specifically to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the amount of tubulin polymerization.

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂), 2 mg/mL bovine brain tubulin, 10 µM fluorescent reporter, and 1 mM GTP.

-

Add the test compound (e.g., 3 µM OAT-449), a positive control (e.g., 3 µM Vincristine), a negative control (e.g., 3 µM Paclitaxel), or vehicle (DMSO) to the respective wells.

-

Incubate the plate at 37°C.

-

Monitor the fluorescence intensity over time using a plate reader. A decrease in fluorescence relative to the vehicle control indicates inhibition of polymerization.[3]

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound (e.g., OAT-449) or vehicle control (0.1% DMSO) for 72 hours.

-

Add MTT solution to a final concentration of 1 mg/mL and incubate for 3 hours at 37°C.

-

Remove the culture medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.[2][5]

Immunocytochemistry of Microtubules

This technique visualizes the microtubule network within cells to observe the effects of tubulin-targeting agents.

Protocol:

-

Culture cells (e.g., HT-29 or HeLa) on coverslips.

-

Treat the cells with the test compound (e.g., 30 nM OAT-449) or vehicle control for 24 hours.

-

Fix the cells with a PEM-based buffer containing formaldehyde and glutaraldehyde for 15 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 for 15 minutes.

-

Incubate with a primary antibody against β-tubulin overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain nuclei with DAPI.

-

Mount the coverslips and visualize the microtubule structure using a confocal microscope. Disruption of the filamentous network and diffuse staining indicate depolymerization.[2]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Treat cells (e.g., HT-29 or HeLa) with the test compound (e.g., 30 nM OAT-449) or vehicle control for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing and store at -20°C.

-

Wash the cells to remove ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases.[3]

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental processes related to the action of OAT-449.

Caption: Workflow for the in vitro tubulin polymerization assay.

Caption: Workflow for cell cycle analysis by flow cytometry.

Caption: OAT-449 induced signaling pathway leading to cell death.

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Tubulin Polymerization-IN-49 (Compound 12d) for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulin polymerization-IN-49, a potent tubulin polymerization inhibitor identified as compound 12d in the primary literature. This document details its mechanism of action, quantitative efficacy, and the experimental protocols for its application in cell biology research, making it a valuable resource for scientists in oncology and drug discovery.

Core Concepts and Mechanism of Action

This compound (compound 12d) is a novel dihydro-1H-indene derivative that exhibits significant antitumor and anti-angiogenic properties.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.

By binding to the colchicine site on β-tubulin, this compound disrupts the assembly of microtubules.[1] This interference with microtubule dynamics leads to several downstream cellular events:

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, causes cells to arrest in the G2/M phase of the cell cycle.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is characterized by nuclear fragmentation and changes in cell morphology.[1]

-

Anti-Angiogenic Effects: The compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound (compound 12d) against various cancer cell lines and its direct effect on tubulin polymerization.

Table 1: Antiproliferative Activity of this compound (Compound 12d) [1]

| Cell Line | Cell Type | IC50 (µM) |

| K562 | Human myelogenous leukemia | 0.028 |

| H22 | Mouse hepatoma | 0.068 |

| HeLa | Human cervical cancer | 0.078 |

| A549 | Human lung adenocarcinoma | 0.087 |

| HFL-1 | Human fetal lung fibroblast (Normal) | 0.271 |

Table 2: Tubulin Polymerization Inhibition [1]

| Assay | IC50 (µM) |

| In vitro tubulin polymerization | 3.24 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound (compound 12d), as cited in the primary literature.

In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (compound 12d) for 48 hours.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Tubulin Polymerization Immunofluorescence Assay

-

Cell Culture and Treatment: Culture K562 cells on coverslips and treat with varying concentrations of this compound (compound 12d) for 48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with 5% bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin.

-

Secondary Antibody Incubation: Incubate with a FITC-conjugated secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Observe the microtubule network using a confocal microscope.

Cell Cycle Analysis

-

Cell Treatment: Treat K562 cells with different concentrations of this compound (compound 12d) for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.

-

Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat K562 cells with various concentrations of this compound (compound 12d) for 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the apoptotic cells using a flow cytometer. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound (compound 12d).

References

In-Depth Technical Guide: Tubulin Polymerization-IN-49 (Compound 12d)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Tubulin Polymerization-IN-49, also identified as compound 12d, is a potent, novel tubulin polymerization inhibitor.[1][2] It functions by binding to the colchicine site of tubulin, leading to the disruption of microtubule dynamics.[1][2][3] This activity induces cell cycle arrest at the G2/M phase and promotes apoptosis, demonstrating significant anti-proliferative and anti-angiogenic effects.[1][2][3][4] Preclinical studies highlight its potential as an anti-cancer agent, showing efficacy in inhibiting tumor growth and angiogenesis both in vitro and in vivo without significant toxicity.[1][2][3]

Quantitative Data

Table 1: Anti-proliferative Activity of this compound (Compound 12d)

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.028 |

| A549 | Non-small Cell Lung Cancer | 0.045 |

| HCT116 | Colorectal Carcinoma | 0.087 |

| MCF-7 | Breast Adenocarcinoma | 0.033 |

Data extracted from "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency".[1]

Table 2: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) |

| This compound (12d) | 1.8 ± 0.15 |

| Combretastatin A-4 (CA-4) | 1.5 ± 0.11 |

Data extracted from "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency".[1]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-tumor effects by directly interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. The established mechanism involves:

-

Binding to the Colchicine Site: The compound binds to the colchicine-binding site on β-tubulin.[1][2]

-

Inhibition of Tubulin Polymerization: This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[1][2]

-

Disruption of Microtubule Network: The inhibition of polymerization leads to the disassembly of the microtubule network within the cell.[1][4]

-

G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle, which is composed of microtubules, activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][2]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

-

Anti-Angiogenic Effects: By disrupting the microtubule cytoskeleton in endothelial cells, the compound also inhibits cell migration and tube formation, key processes in angiogenesis.[1][2]

Caption: Signaling pathway of this compound.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of this compound on the polymerization of tubulin in a cell-free system.

Methodology:

-

A tubulin polymerization assay kit is utilized.

-

Bovine brain tubulin (purity > 99%) is suspended in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

-

The tubulin solution is incubated with varying concentrations of this compound or a vehicle control (DMSO).

-

The polymerization reaction is initiated by incubating the mixture at 37°C.

-

The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence of a reporter fluorophore.

-

The IC50 value is calculated from the dose-response curve of the inhibition of tubulin polymerization.[1]

Cell Viability Assay (CCK-8)

Objective: To assess the anti-proliferative activity of this compound against various cancer cell lines.

Methodology:

-

Cancer cells (K562, A549, HCT116, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, a Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for a further 1-4 hours to allow for the conversion of WST-8 to a formazan dye by cellular dehydrogenases.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.[1]

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology:

-

Cancer cells are treated with different concentrations of this compound for a defined time (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells are then washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The cells are incubated in the dark at room temperature for 30 minutes.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software.[1][5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

-

Cells are treated with various concentrations of the compound for a specified duration (e.g., 48 hours).

-

The cells are harvested, washed with cold PBS, and then resuspended in a binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are immediately analyzed by flow cytometry.

-

The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[4]

Experimental and Logical Workflows

Caption: Experimental workflow for in vitro evaluation.

References

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with an Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function.[3][4] This dynamic equilibrium is a key target for anticancer drug development, with many successful chemotherapeutic agents acting by either stabilizing or destabilizing microtubules, ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4][5]

This document provides a detailed protocol for an in vitro tubulin polymerization assay designed to characterize the inhibitory activity of a test compound, referred to herein as "Inhibitor X" (e.g., Tubulin polymerization-IN-49), on tubulin assembly. The assay can be performed using either a turbidity-based method, which measures the light scattered by microtubule formation, or a fluorescence-based method, which utilizes a fluorescent reporter that incorporates into polymerizing microtubules.[6][7][8]

Principle of the Assay

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process is typically initiated by raising the temperature to 37°C in the presence of GTP.[9] The polymerization process occurs in three phases: nucleation, growth (elongation), and a steady state.[7][9] The effect of a test compound on tubulin polymerization can be quantified by observing changes in the polymerization curve. Inhibitors of tubulin polymerization will decrease the rate and extent of polymerization, while microtubule-stabilizing agents will enhance it.

Data Presentation

The inhibitory activity of "Inhibitor X" on tubulin polymerization can be quantified by determining its IC50 value, the concentration at which 50% of the polymerization is inhibited compared to a vehicle control. The results can be summarized in the following table.

| Compound | Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |

| Inhibitor X | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Nocodazole (Control) | 10 | ||

| Paclitaxel (Control) | 10 | ||

| Vehicle (DMSO) | 0.1% | 0 | N/A |

Experimental Protocols

Materials and Reagents

-

Tubulin: >99% pure tubulin (e.g., from porcine brain or bovine brain)[6][10]

-

GTP Solution: 100 mM in distilled water, stored at -20°C or -80°C[7][10]

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA[6][11]

-

Fluorescent Reporter: (For fluorescence-based assay, e.g., DAPI)[6]

-

Test Compound (Inhibitor X): Stock solution in DMSO

-

Control Compounds:

-

Vehicle: DMSO

-

96-well plates: Clear, flat-bottom for turbidity assay; black, flat-bottom for fluorescence assay[7]

-

Temperature-controlled microplate reader: Capable of reading absorbance at 340-350 nm or fluorescence at appropriate excitation/emission wavelengths[9][11]

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Step-by-Step Protocol

-

Preparation of Reagents:

-

Thaw all reagents (tubulin, GTP, buffer) on ice. Keep tubulin on ice at all times to prevent premature polymerization.[10]

-

Prepare the tubulin polymerization buffer (G-PEM buffer).

-

Prepare working solutions of the test compound (Inhibitor X) and control compounds (Nocodazole, Paclitaxel) at various concentrations by diluting the stock solutions in G-PEM buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

-

Assay Setup (on ice):

-

Pre-chill a 96-well plate on ice.

-

In separate wells, add the appropriate volume of G-PEM buffer.

-

Add the test compound (Inhibitor X) at different concentrations to the respective wells.

-

Include wells for positive control (Nocodazole), negative control (vehicle, DMSO), and a polymerization enhancer control (Paclitaxel).

-

Add GTP to all wells to a final concentration of 1 mM.[6][11]

-

For the fluorescence-based assay, add the fluorescent reporter (e.g., DAPI) to all wells.[6]

-

-

Initiation of Polymerization and Data Collection:

-

Prepare the tubulin solution in G-PEM buffer on ice to the desired final concentration (e.g., 2 mg/mL).[6][11]

-

To initiate the polymerization, add the tubulin solution to each well of the 96-well plate.

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[9]

-

Measure the absorbance at 340 nm (for turbidity assay) or fluorescence at the appropriate excitation/emission wavelengths (for fluorescence assay) every minute for 60-90 minutes.[10][11]

-

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity as a function of time for each concentration of the test compound and controls.

-

Determine the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each condition.

-

Calculate the percentage of inhibition for each concentration of Inhibitor X relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathway Diagram

Caption: The effect of an inhibitor on the tubulin polymerization-depolymerization cycle.

Troubleshooting

-

No or low polymerization in the control well: Ensure tubulin has not been improperly stored or repeatedly freeze-thawed. Check the activity of GTP and the accuracy of buffer pH.[10]

-

High background signal: Ensure the 96-well plate is clean and free of dust or scratches. For fluorescence assays, check for autofluorescence of the test compound.

-

Inconsistent replicates: Ensure accurate and consistent pipetting, especially of the viscous tubulin solution. Avoid introducing air bubbles.[10]

Conclusion

The in vitro tubulin polymerization assay is a robust and reliable method for characterizing the activity of potential microtubule-targeting agents. By following this protocol, researchers can effectively determine the inhibitory potential of compounds like "Inhibitor X" and advance the development of novel therapeutics.

References

- 1. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. researchgate.net [researchgate.net]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. In vitro tubulin polymerization assay [bio-protocol.org]

Application Notes and Protocols for Cell-Based Assay of Tubulin Polymerization Inhibitor IN-49

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2][3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function, particularly in the formation of the mitotic spindle during cell division.[3][4] Consequently, agents that interfere with tubulin polymerization have been a major focus in cancer drug discovery.[4][5] These agents can be broadly categorized as microtubule-stabilizing or -destabilizing agents.[6][7]

This document provides a detailed protocol for a cell-based assay to characterize the activity of a novel, hypothetical tubulin polymerization inhibitor, designated as IN-49. The described high-content screening (HCS) assay allows for the quantitative assessment of IN-49's effect on the cellular microtubule network.[6][8]

Data Presentation

The inhibitory activity of IN-49 on tubulin polymerization and its downstream cellular effects can be quantified and summarized. The following table presents hypothetical data for IN-49 in comparison to a known tubulin polymerization inhibitor, Nocodazole.

| Compound | IC50 (Tubulin Polymerization) | Cell Line | Exposure Time (h) | Cytotoxicity (GI50) | Mitotic Arrest (%) |

| IN-49 | 50 nM | HeLa | 24 | 75 nM | 65% at 100 nM |

| Nocodazole | 30 nM | HeLa | 24 | 45 nM | 70% at 100 nM |

Experimental Protocols

High-Content Screening Assay for Cellular Tubulin Polymerization

This protocol details a cell-based immunofluorescence assay to quantify changes in the microtubule network in response to treatment with the investigational compound IN-49.

Materials and Reagents:

-

HeLa cells (or other suitable cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

384-well clear-bottom black-wall microplates, poly-D-lysine coated

-

IN-49 (test compound)

-

Nocodazole (positive control)

-

Paclitaxel (stabilizing control)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

4% Formaldehyde in Phosphate Buffered Saline (PBS)

-

Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary Antibody: Anti-α-tubulin antibody (e.g., rat monoclonal)

-

Secondary Antibody: Alexa Fluor 488-conjugated anti-rat IgG

-

Nuclear Stain: Hoechst 33342

-

High-Content Imaging System

Procedure:

-

Cell Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed 2,000 cells per well into a 384-well microplate and incubate overnight to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a serial dilution of IN-49, Nocodazole, and Paclitaxel in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Carefully remove the medium from the cell plate and add the compound dilutions. Include wells with vehicle control (DMSO).

-

Incubate the plate for a predetermined time (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.[6]

-

-

Cell Fixation and Staining:

-

Aspirate the treatment medium and wash the cells twice with PBS.

-

Fix the cells by adding 4% formaldehyde in PBS and incubating for 20 minutes at room temperature.[6]

-

Wash the cells twice with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 15 minutes.[9]

-

Wash the cells twice with PBS.

-

Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.[6][8]

-

Dilute the anti-α-tubulin primary antibody in Blocking Buffer (e.g., 1:500) and add it to each well. Incubate overnight at 4°C.[6][8]

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in Blocking Buffer and add to each well. Incubate for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system. Capture images in the DAPI (nuclei) and FITC (tubulin) channels.

-

Use image analysis software to quantify the microtubule network. Parameters to analyze include:

-

Total tubulin fluorescence intensity per cell.

-

Microtubule network texture and complexity.

-

Cell count and nuclear morphology.

-

-

A decrease in tubulin fluorescence intensity and network complexity is indicative of microtubule depolymerization.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the high-content cell-based tubulin polymerization assay.

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Simplified signaling pathway of tubulin polymerization inhibition by IN-49 leading to apoptosis.

References

- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamopen.com [benthamopen.com]

- 9. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

Application Notes and Protocols for Tubulin Polymerization-IN-49

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization-IN-49 is a potent, cell-permeable small molecule inhibitor of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, it disrupts the formation of microtubules, essential components of the cytoskeleton. This disruption leads to cell cycle arrest in the G2/M phase, induction of apoptosis, and inhibition of cell proliferation and angiogenesis.[1] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.

These application notes provide a comprehensive guide for the utilization of this compound in a laboratory setting, including its mechanism of action, protocols for key experiments, and data presentation guidelines.

Mechanism of Action

Tubulin polymerization is a dynamic process crucial for cell division, intracellular transport, and maintenance of cell shape. This compound exerts its biological effects by interfering with this process.

-